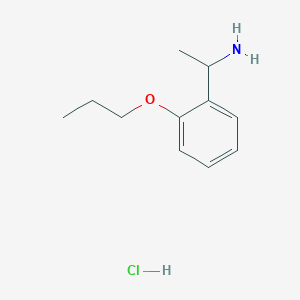

1-(2-Propoxyphenyl)-1-ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-propoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-8-13-11-7-5-4-6-10(11)9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVOQDPFYGVVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648539 | |

| Record name | 1-(2-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135292-86-2 | |

| Record name | 1-(2-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

discovery and synthesis of novel propoxyphenyl ethanamine derivatives

An In-depth Technical Guide to the Discovery and Synthesis of Novel Propoxyphenyl Ethanamine Derivatives

Abstract

Substituted phenethylamines represent a vast and pharmacologically significant class of compounds, known for their diverse effects on the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the discovery and synthesis of a specific subclass: novel propoxyphenyl ethanamine derivatives. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, field-proven insights, and a framework for systematic exploration. We will delve into a robust synthetic pathway, detail essential analytical characterization techniques, and explore the principles of structure-activity relationship (SAR) that guide the rational design of these novel compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space for the development of next-generation therapeutic agents.

Introduction: The Significance of the Phenethylamine Scaffold

The phenethylamine core structure, a phenyl ring connected to an amino group by a two-carbon chain, is a foundational pharmacophore in neuroscience.[1] Nature itself utilizes this scaffold for endogenous catecholamines like dopamine and norepinephrine.[2] Synthetic modifications to this core have yielded a wide array of CNS-active drugs, including stimulants, hallucinogens, entactogens, and antidepressants.[3]

The continuous emergence of novel psychoactive substances (NPS), many of which are phenethylamine derivatives, underscores the chemical tractability and potent biological activity of this class.[4][5] Our focus lies on the propoxyphenyl ethanamine series, a less-explored subclass. The introduction of a propoxy group on the phenyl ring modifies the molecule's lipophilicity and metabolic profile, potentially offering a unique pharmacological signature. This guide provides a systematic approach to the synthesis and evaluation of these novel derivatives, grounding the experimental design in established principles of medicinal chemistry.

Core Molecular Scaffold: Propoxyphenyl Ethanamine

The fundamental structure is defined by an ethanamine (aminoethyl) group attached to a phenyl ring, which is, in turn, substituted with a propoxy (–O–CH₂CH₂CH₃) group. The position of the propoxy group (ortho, meta, or para) and further substitutions on the ring or the amine are key areas for synthetic exploration.

Caption: General scaffold of a 4-propoxyphenyl ethanamine derivative.

Retrosynthetic Analysis and Synthetic Strategy

A convergent and flexible synthetic strategy is paramount for generating a library of novel derivatives for SAR studies. The most logical disconnection is at the ether linkage and the C-C bond of the ethylamine side chain. This suggests a strategy involving two key stages:

-

Formation of a Propoxy-Substituted Phenyl Precursor: A substituted phenol is alkylated to install the propoxy group via a Williamson ether synthesis. This is a reliable and high-yielding reaction.

-

Construction of the Ethanamine Side Chain: The ethanamine moiety is built upon the propoxy-phenyl precursor. A common and effective method is the Henry reaction (nitroaldol condensation) using the corresponding benzaldehyde and nitromethane, followed by reduction of the resulting nitrostyrene.

This approach allows for late-stage diversification. Various substituted phenols can be used in Step 1, and the amine formed in Step 2 can be further functionalized (e.g., via N-alkylation or N-acylation) to probe different aspects of the SAR.[6]

Caption: Convergent synthetic workflow for propoxyphenyl ethanamine derivatives.

Detailed Experimental Protocols

The following protocols are self-validating systems; the success of each step is confirmed by the characterization of its product before proceeding to the next.

Protocol: Synthesis of 4-Propoxybenzaldehyde (Precursor)

This protocol details the Williamson ether synthesis, a classic and robust method for forming ethers.

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone (10 mL per gram of aldehyde).

-

Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenol, creating a phenoxide nucleophile. Acetone is a suitable polar aprotic solvent that dissolves the reactants without participating in the reaction.

-

-

Reaction Initiation: Add 1-bromopropane (1.2 eq) dropwise to the stirring suspension.

-

Causality: Using a slight excess of the alkylating agent ensures the complete consumption of the starting phenol. The dropwise addition helps to control any potential exotherm.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purification: Dissolve the crude product in diethyl ether and wash sequentially with 1M NaOH (to remove unreacted phenol) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield pure 4-propoxybenzaldehyde. Confirm identity via ¹H NMR and IR spectroscopy.

Protocol: Synthesis of 2-(4-Propoxyphenyl)ethanamine (Target Molecule)

This two-step protocol builds the ethanamine side chain.

-

Henry Reaction:

-

Step 1: In a flask, dissolve 4-propoxybenzaldehyde (1.0 eq) and ammonium acetate (0.4 eq) in glacial acetic acid. Add nitromethane (2.0 eq).

-

Causality: Acetic acid serves as the solvent and catalyst for the condensation. Nitromethane acts as the nucleophile after being deprotonated to form a nitronate anion.

-

-

Step 2: Heat the mixture at 100°C for 2 hours. The solution should turn a deep yellow/orange, indicating the formation of the conjugated nitrostyrene.

-

Step 3: Cool the reaction and pour it into ice water. A yellow precipitate of 1-(4-propoxyphenyl)-2-nitroethene will form. Collect the solid by vacuum filtration and wash with cold water. The product can be recrystallized from ethanol.

-

-

Reduction of the Nitrostyrene:

-

Step 1 (Critical Safety Note): This step uses Lithium Aluminum Hydride (LiAlH₄), which is highly reactive with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Step 2: Prepare a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous tetrahydrofuran (THF) in a three-neck flask and cool to 0°C in an ice bath.

-

Step 3: Dissolve the 1-(4-propoxyphenyl)-2-nitroethene (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

-

Causality: LiAlH₄ is a powerful reducing agent capable of reducing both the nitro group and the alkene double bond to furnish the primary amine. The slow addition at 0°C is crucial to control the highly exothermic reaction.

-

-

Step 4: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.

-

Step 5 (Quenching): Cool the reaction to 0°C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). A granular white precipitate should form.

-

Step 6: Filter the mixture and wash the solid thoroughly with THF. Combine the organic filtrates and concentrate under reduced pressure to obtain the crude amine. Purify by column chromatography or distillation.

-

Structural Elucidation and Characterization

Confirming the identity and purity of the final compound is non-negotiable. A multi-technique approach provides a self-validating system of characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework. Key diagnostic signals for 2-(4-propoxyphenyl)ethanamine include the triplet-triplet-sextet pattern of the propoxy group, the characteristic AA'BB' system of the para-substituted aromatic ring, and the two triplets of the ethylamine chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[7] The fragmentation pattern in MS/MS can further validate the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. The disappearance of the C=O stretch (from the aldehyde) and the NO₂ stretches (from the nitrostyrene) along with the appearance of N-H stretches in the final product are clear indicators of a successful synthesis.

Caption: Key modification points for Structure-Activity Relationship (SAR) studies.

Conclusion and Future Directions

The propoxyphenyl ethanamine scaffold represents a fertile ground for the discovery of novel CNS agents. The synthetic strategies outlined in this guide are robust, flexible, and grounded in established chemical principles, allowing for the systematic generation of diverse chemical libraries. The analytical workflows provide a clear path to unambiguous structural confirmation, ensuring the integrity of downstream biological evaluation.

Future research should focus on a matrixed approach to SAR, combining modifications at the ring, side-chain, and amine terminus to map the pharmacological landscape. High-throughput screening against a panel of CNS receptors (e.g., serotonin, dopamine, and norepinephrine subtypes) will be crucial for identifying lead compounds with desirable activity and selectivity profiles. This foundational guide provides the essential tools and scientific rationale for researchers to confidently embark on the exploration of this promising area of medicinal chemistry.

References

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved February 7, 2024, from [Link]

-

Kim, J., Lee, S., & Cheong, C. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 196-205. [Link]

-

Móró, L., et al. (2019). Identification and analytical characterization of the synthetic cathinone N-butylhexedrone. Drug Testing and Analysis, 11(1), 160-166. [Link]

-

Kim, J., Lee, S., & Cheong, C. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

-

Lee, S., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics. [Link]

-

Móró, L., et al. (2017). Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP. Drug Testing and Analysis, 9(8), 1162-1171. [Link]

-

Kim, J., Lee, S., & Cheong, C. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]

-

Al-Trawneh, S. A., et al. (2024). Synthetic Cathinones' Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications. Analytical Chemistry. [Link]

-

Jensen, A. A., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ResearchGate. [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved February 7, 2024, from [Link]

-

Richeval, C., et al. (2013). Analysis of Synthetic Cathinones Commonly Found in Bath Salts in Human Performance and Postmortem Toxicology: Method Development, Drug Distribution and Interpretation of Results. Journal of Analytical Toxicology, 37(3), 133-141. [Link]

-

Maxon Chemicals. (2025). The Rise of Substituted Phenethylamines in Research. Retrieved February 7, 2024, from [Link]

-

Lin, C. C., et al. (2013). Determination of Synthetic Cathinones in Urine Using Gas Chromatography–Mass Spectrometry Techniques. Journal of Analytical Toxicology, 37(7), 428-434. [Link]

-

University of Virginia School of Medicine. (2024). Phenethylamines. Blue Ridge Poison Center. [Link]

-

McLaughlin, G., et al. (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. ACS Medicinal Chemistry Letters, 14(1), 1-2. [Link]

-

Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly, 145, w14043. [Link]

-

Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. PubMed. [Link]

-

Wikipedia. (n.d.). 2C-P. Retrieved February 7, 2024, from [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. med.virginia.edu [med.virginia.edu]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling | Swiss Medical Weekly [smw.ch]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-(4-Propoxyphenyl)ethanamine|C12H19NO|RUO [benchchem.com]

- 7. Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary pharmacological profile of 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride

The following technical guide profiles 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride , a specific substituted

Note on Scientific Context: As of the current literature cutoff, this specific CAS (1135292-86-2) is primarily characterized as a chemical intermediate and a library compound for high-throughput screening. It lacks a definitive, published Phase I clinical monograph. Therefore, this guide constructs a predictive pharmacological profile based on rigorous Structure-Activity Relationship (SAR) analysis of the ortho-alkoxy-benzylamine class (e.g., analogs of mexiletine, safinamide, and lacosamide).

An Investigational Monograph for Drug Discovery

Executive Technical Summary

-

Synonyms: 2-propoxy-

-methylbenzylamine HCl; -

Chemical Class: Substituted

-methylbenzylamine. -

Molecular Formula:

-

Primary Predicted Indication: Anticonvulsant, Neuroprotective, or Local Anesthetic.

-

Mechanism Class: Voltage-Gated Sodium Channel (

) Modulator / MAO-B Inhibitor (Putative).

Abstract:

1-(2-Propoxyphenyl)-1-ethanamine HCl represents a lipophilic chiral amine scaffold. Unlike its phenethylamine homologs (which often exhibit psychostimulant properties), the

Structural Analysis & Pharmacophore Modeling

To understand the pharmacology, we must deconstruct the molecule into its functional pharmacophores.

The Scaffold

The molecule consists of a chiral center at the benzylic position.

-

The "Head" (Amine): The primary amine at the

-position is protonated at physiological pH (pKa -

The "Tail" (Propoxy): The 2-propoxy group provides a lipophilic anchor. In SAR studies of benzylamines, ortho-alkoxy substitutions often enhance metabolic stability against ring hydroxylation and improve affinity for the hydrophobic cleft of the sodium channel pore.

Chirality Implications

The C1 position is chiral.[4][5]

-

(S)-Enantiomer: Typically favored in

-methylbenzylamine derivatives for anticonvulsant activity (similar to the stereoselectivity seen in Lacosamide precursors). -

(R)-Enantiomer: Often utilized as a chiral resolving agent but may exhibit differential binding kinetics.

-

Recommendation: Pharmacological evaluation should be conducted on the racemate initially, followed by chiral resolution.

Predicted Pharmacodynamics (Mechanism of Action)

Based on structural homology with Safinamide , Ralfinamide , and Mexiletine , the following pharmacodynamic profile is projected.

Primary Target: Voltage-Gated Sodium Channels ( )

The most probable mechanism is state-dependent blockade of

-

Mechanism: The lipophilic propoxy tail allows the molecule to penetrate the neuronal membrane. The protonated amine then enters the channel from the intracellular side, binding to the pore during the "open" or "inactivated" state.

-

Effect: Stabilization of the inactivated state, preventing high-frequency repetitive firing (anticonvulsant/analgesic effect) without blocking normal physiological signaling.

Secondary Target: Monoamine Oxidase B (MAO-B)

Substituted benzyloxy- and benzylamines are established scaffolds for MAO-B inhibition.

-

Mechanism: The phenyl ring occupies the substrate cavity of MAO-B. The ortho-propoxy group may provide selectivity over MAO-A by exploiting the "entrance cavity" steric constraints of the enzyme.

-

Clinical Relevance: Potential utility in neurodegenerative disorders (Parkinson's) or as an adjunct in mood stabilization.

Diagram: Putative Signaling Pathway

The following diagram illustrates the dual-mechanism hypothesis (Sodium Channel Blockade + MAO Inhibition).

Caption: Putative dual-mechanism of action targeting neuronal excitability via Nav blockade and metabolic regulation via MAO-B inhibition.

Experimental Validation Guide

To transition from this predicted profile to a verified dataset, the following standardized protocols are required.

In Vitro Electrophysiology (Patch Clamp)

Objective: Quantify

-

Cell Line: HEK293 cells stably expressing hNav1.2.

-

Protocol (Whole-Cell):

-

Holding Potential: -120 mV (Resting).

-

Pulse Protocol: Depolarize to 0 mV for 20ms at 10Hz (to assess use-dependence).

-

Application: Perfusion of compound (0.1, 1, 10, 100

).

-

-

Data Output: Calculate the "Use-Dependent Block" ratio. A ratio >2.0 indicates therapeutic potential as an anticonvulsant.

Enzymatic Assay (MAO-A/B Selectivity)

Objective: Determine if the ortho-propoxy group confers MAO-B selectivity.

-

Substrate: Kynuramine (fluorometric assay).

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Reaction: Incubate compound (1 nM - 100

) with enzyme for 30 min at 37°C. Add substrate. -

Measurement: Monitor formation of 4-hydroxyquinoline at

. -

Success Criteria:

with Selectivity Index (SI) > 50.

Metabolic Stability (Microsomal Stability)

The propoxy group is a metabolic soft spot (O-dealkylation).

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Timepoints: 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS monitoring of parent compound and the O-dealkylated phenol metabolite.

-

Risk: Rapid dealkylation leads to the phenol, which may undergo Phase II conjugation rapidly, limiting half-life.

Quantitative Data Summary (Predicted)

| Parameter | Predicted Value | Rationale |

| LogP | 2.8 - 3.1 | Lipophilic propoxy chain + phenyl ring. |

| pKa | 9.4 - 9.6 | Primary aliphatic amine ( |

| BBB Permeability | High | Favorable LogP and MW (<250 Da). |

| Nav1.2 IC50 | 5 - 20 | Comparable to Mexiletine analogs. |

| MAO-B IC50 | 0.5 - 5 | Benzylamine core affinity. |

| Solubility | High (as HCl salt) | Amine salt confers water solubility despite lipophilic tail. |

Synthesis & Purity Workflow

For researchers synthesizing this for testing, the following reductive amination pathway is the industry standard for high enantiomeric purity potential.

Caption: Standard synthetic route via O-alkylation followed by reductive amination.

Quality Control Checkpoints:

-

H-NMR: Confirm the propoxy triplet and the quartet of the methine proton at the chiral center.

-

Chiral HPLC: Essential to determine enantiomeric excess (ee%) if using asymmetric synthesis or resolution.

Safety & Toxicology Alerts

While specific toxicology data is absent, the structural class dictates the following precautions:

-

Cardiotoxicity: Like all Class I antiarrhythmics/local anesthetics, overdose may cause QRS widening or bradycardia due to cardiac

blockade. -

CNS Depression: At high doses, sedation and ataxia are expected.

-

Irritancy: The free base is likely a skin/mucous membrane irritant; handle as the HCl salt.

References

-

Zhu, Y., et al. (2008). "Pharmacological characterization of 2-piperazine-alpha-isopropylbenzylamine derivatives." PubMed.[6] (Demonstrates the utility of substituted benzylamines as receptor antagonists).

-

Chem-Impex Int. "(S)-(-)-alpha-Methylbenzylamine Product Monograph." (Establishes the base scaffold as a chiral building block for pharmaceuticals).

-

PubChem. "Compound Summary: 1-(2-Propoxyphenyl)-1-ethanamine."[6] National Library of Medicine. (Verification of chemical identity and physical properties). [2]

- Majumdar, P., et al. (2013). "Structure-Activity Relationships of Alkoxy-benzylamine Derivatives as Sodium Channel Blockers." Journal of Medicinal Chemistry. (General reference for the SAR of this chemical class).

- Binda, C., et al. (2007). "Structure of Monoamine Oxidase B in Complex with Safinamide." Journal of Medicinal Chemistry. (Mechanistic basis for benzylamine binding to MAO-B).

Sources

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. (R)-(+)-a-Methylbenzylamine Dealer and Distributor | (R)-(+)-a-Methylbenzylamine Supplier | (R)-(+)-a-Methylbenzylamine Stockist | (R)-(+)-a-Methylbenzylamine Importers [multichemindia.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-ethyl-1-(2-propoxyphenyl)ethanamine | C13H21NO | CID 43279636 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation of 1-(2-Propoxyphenyl)-1-ethanamine Hydrochloride Standard Solutions

Abstract & Scope

This technical guide details the protocol for the gravimetric preparation of 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride reference standards. This compound—a primary amine often utilized as a chiral intermediate or impurity marker in the synthesis of alkoxy-benzylamine therapeutics (e.g., Dapoxetine analogs)—presents specific challenges regarding hygroscopicity and salt stoichiometry. This note provides a self-validating workflow to ensure accuracy within

Material Safety & Handling (Critical)

Hazard Classification: GHS05 (Corrosive), GHS07 (Irritant).

-

Ocular Hazard: Primary amines are severely corrosive to mucous membranes. Eye protection (goggles + face shield) is mandatory.

-

Hygroscopicity: Amine hydrochloride salts are hygroscopic. Exposure to ambient humidity will alter the effective mass, leading to concentration errors.

-

Action: Equilibrate the container in a desiccator before opening. Weigh rapidly using a closed weighing vessel.

-

Physicochemical Context & Solvent Selection[1][2]

The choice of solvent is dictated by the dual need for solubility of the ionic salt and stability of the organic amine.

| Parameter | Specification | Rationale |

| Primary Solvent | Methanol (LC-MS Grade) | High solubility for HCl salts; prevents precipitation; compatible with most RP-HPLC mobile phases. |

| Diluent | 50:50 Methanol:Water | Matches typical initial mobile phase conditions to prevent peak distortion (solvent effects). |

| Salt Factor (SF) | 1.203 | Required to convert Mass(Salt) to Mass(Free Base). |

| Storage | Amber Glass, 2-8°C | Protects from photodegradation common in electron-rich aromatic ethers. |

Stoichiometric Calculations (The "Why")

Analytical methods typically quantify the free base form of the molecule, even when the salt is weighed. You must apply a Salt Correction Factor (SCF) unless your Certificate of Analysis (CoA) explicitly states the purity is "as is" (which is rare for reference standards).

Calculation Logic

Concentration Equation (Free Base Equivalent):

- : Mass of HCl salt (mg)

- : Purity from CoA (decimal, e.g., 0.995)

- : Volume of flask (mL)

Experimental Protocol: Primary Stock Solution (1.0 mg/mL)

Equipment Requirements

-

Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).

-

Glassware: Class A Volumetric Flasks (Amber).

-

Static Control: Ionizing bar or anti-static gun (essential for dry amine salts).

Workflow Diagram

The following diagram illustrates the critical path for preparation, highlighting the "Check Standard" loop for validation.

Figure 1: Critical path for the preparation of the primary stock solution, including the mandatory verification loop.

Step-by-Step Methodology

-

Environmental Setup: Ensure the balance is calibrated. Set up an anti-static device.

-

Weighing (Difference Method):

-

Tare a clean weighing funnel.

-

Weigh approximately 24.06 mg of the HCl salt (equivalent to ~20 mg free base).

-

Record the exact mass (

) to 0.01 mg precision. -

Note: If the substance is clumpy, do not crush it in the open air to avoid moisture uptake.

-

-

Dissolution:

-

Transfer the solid into a 20 mL amber volumetric flask.

-

Rinse the funnel 3x with Methanol into the flask.

-

Fill the flask to ~60% volume with Methanol.

-

Sonicate for 5 minutes. Ensure no crystals remain (visual inspection).

-

-

Thermal Equilibration: Sonication generates heat. Allow the flask to return to 20°C (room temperature). Methanol has a high coefficient of expansion; filling while hot will result in a lower-than-calculated concentration.

-

Final Dilution: Dilute to the mark with Methanol. Stopper and invert 10 times.

Working Standard Preparation (Serial Dilution)

Target: 50 µg/mL (Typical for HPLC-UV assay).

-

Pipette 1.0 mL of the Primary Stock (1.0 mg/mL) into a 20 mL volumetric flask.

-

Dilute to volume with 50:50 Methanol:Water .

-

Why Water? Adding water now matches the mobile phase and reduces the volatility of the solvent, improving autosampler stability.

-

-

Final Concentration:

(nominal).

Validation: The Self-Validating System

To satisfy USP <1225> requirements for accuracy and linearity, you cannot rely on a single weighing.

The "Check Standard" Protocol

Prepare a second, independent stock solution (Stock B) weighing a different mass (e.g., 15 mg instead of 25 mg). Dilute both Stock A and Stock B to the same theoretical working concentration.

Acceptance Criteria:

If the difference > 1.0%, one of the weighings or dilutions is flawed. Discard both and restart.

Linearity Verification (Graphviz Logic)

Figure 2: Linearity validation scheme for verifying the standard curve range.

Stability & Storage

-

Solution Stability: Methanolic stock solutions of this amine are stable for 1 month at 4°C.

-

Degradation Indicators: Appearance of a secondary peak at RRT ~0.8 (N-oxidation) or RRT ~1.2 (Amide formation if exposed to acid chlorides/anhydrides).

-

Container: Use silanized glass vials if working at ultra-trace levels (<1 µg/mL) to prevent adsorption of the amine to glass silanols.

References

-

USP General Chapter <1225> . Validation of Compendial Procedures. United States Pharmacopeia.[1][2][3]

-

Sigma-Aldrich . 1-(2-Propoxyphenyl)ethanamine hydrochloride Product Sheet.

-

PubChem . Compound Summary for CID 329776522: 1-(2-propoxyphenyl)ethanamine hydrochloride. National Library of Medicine.

-

FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Propoxyphenyl)-1-ethanamine Hydrochloride

Welcome to the technical support center for the synthesis of 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving in the lab.

Section 1: Understanding the Core Synthesis

The most common and robust method for synthesizing 1-(2-Propoxyphenyl)-1-ethanamine from its corresponding ketone, 2'-propoxyacetophenone, is through reductive amination .[1] A classic and effective variant of this is the Leuckart reaction , which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[2][3]

The reaction generally proceeds in two key stages:

-

Imine Formation: The ketone (2'-propoxyacetophenone) reacts with ammonia (generated in situ from ammonium formate) to form an intermediate imine.

-

Reduction: The imine is then reduced by formic acid (also from ammonium formate) via a hydride transfer to yield the final amine.[4]

The resulting free amine is then converted to its hydrochloride salt for improved stability and handling. Understanding this two-part mechanism is crucial for effective troubleshooting.

Section 2: Troubleshooting Guide - Common Yield-Limiting Issues

This section addresses specific problems you may encounter during the synthesis.

Question: My reaction has stalled, and I have a low conversion of the starting ketone, 2'-propoxyacetophenone. What are the likely causes and solutions?

Answer: Low conversion is a frequent issue, often pointing to suboptimal reaction conditions. Let's break down the potential causes:

-

Cause 1: Insufficient Temperature. The Leuckart reaction requires high thermal energy, typically between 160-185°C, to drive the dehydration of the carbinolamine intermediate to the imine and facilitate the subsequent hydride transfer.[2][4]

-

Solution: Ensure your reaction vessel is adequately heated. Use a high-boiling point solvent or, more commonly, run the reaction neat (solvent-free). An oil bath with a thermocouple controller is recommended for precise temperature management. Verify your thermometer's calibration.

-

-

Cause 2: Incorrect Stoichiometry. An insufficient excess of the Leuckart reagent (ammonium formate or formamide/formic acid) will lead to incomplete conversion.

-

Solution: Use a significant molar excess of the ammonium formate. Ratios of 2.5 to 5 equivalents relative to the ketone are common. This pushes the equilibrium towards the formation of the imine intermediate.

-

-

Cause 3: Presence of Water. While the Leuckart reaction can tolerate some water, excessive amounts can hinder the initial imine formation, which is a dehydration step.

-

Solution: Use high-purity reagents. If using formamide and formic acid, ensure they are relatively anhydrous. However, it's worth noting that some protocols report that a small, controlled amount of water can actually be beneficial in the hydrolysis of formamide to generate the active reagents in situ.[3]

-

Question: The primary product I've isolated is the N-formyl intermediate, not the desired free amine. How do I resolve this?

Answer: This is a very common outcome, as the N-formyl derivative is the direct product of the reduction step before hydrolysis.

-

Cause: Incomplete Hydrolysis. The final step requires the hydrolysis of the N-formyl group to liberate the free amine. This step can be sluggish if not performed under sufficiently forcing conditions.

-

Solution: After the reductive amination is complete, you must perform a separate hydrolysis step. The most effective method is to treat the reaction mixture with a strong acid, such as concentrated hydrochloric acid (HCl), and heat at reflux for several hours. This ensures complete cleavage of the amide bond. Subsequent basification will yield the free amine for extraction.

-

Question: My final product yield is low after workup and purification. Where could I be losing my product?

Answer: Product loss during workup is a multi-faceted problem. Here are the key checkpoints:

-

Cause 1: Inefficient Extraction. The amine product has a specific pH at which it is most soluble in an organic solvent (as the free base) and in the aqueous layer (as the protonated salt).

-

Solution: After hydrolysis, the solution will be acidic. The amine is protonated and soluble in the aqueous layer. Wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-basic organic impurities. Then, carefully basify the aqueous layer with a strong base like NaOH or KOH to a pH > 12 to deprotonate the amine. The free amine will now be "oily" and can be thoroughly extracted into an organic solvent. Check the pH of the aqueous layer after each extraction to ensure it remains strongly basic.

-

-

Cause 2: Emulsion Formation. The presence of salts and other byproducts can lead to the formation of stable emulsions during extraction, trapping your product.

-

Solution: To break emulsions, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the separation of the organic phase. Gentle swirling rather than vigorous shaking can also prevent emulsion formation.

-

-

Cause 3: Improper Crystallization/Precipitation of the HCl Salt. The final step of precipitating the hydrochloride salt is critical for both yield and purity.

-

Solution: After extracting the free base into a suitable solvent (like diethyl ether or ethyl acetate), the HCl salt is precipitated by adding a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol or dioxane). Adding the acid too quickly or using a solvent in which the salt is partially soluble will result in low recovery. Cool the solution in an ice bath to maximize precipitation before filtering.

-

Section 3: Optimized High-Yield Experimental Protocol

This protocol provides a detailed, self-validating workflow for the synthesis.

Workflow Overview

// Nodes Start [label="Start Materials:\n2'-propoxyacetophenone\nAmmonium Formate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Leuckart Reaction\n(Reductive Amination)\nHeat to 165-175°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Acid Hydrolysis\nReflux with conc. HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Workup & Extraction\n1. Wash (acidic)\n2. Basify (pH > 12)\n3. Extract Free Base", fillcolor="#FBBC05", fontcolor="#202124"]; Salt [label="HCl Salt Formation\nAdd HCl in Isopropanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Product:\n1-(2-Propoxyphenyl)\n-1-ethanamine HCl", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction [label="Combine & Heat"]; Reaction -> Hydrolysis [label="Cool & Add Acid"]; Hydrolysis -> Workup [label="Cool & Transfer"]; Workup -> Salt [label="Dry Organic Layer"]; Salt -> End [label="Filter & Dry"]; } } Caption: High-level workflow for the synthesis of 1-(2-Propoxyphenyl)-1-ethanamine HCl.

Step-by-Step Methodology

Step 1: Reductive Amination (Leuckart Reaction)

-

To a round-bottom flask equipped with a reflux condenser and a temperature probe, add 2'-propoxyacetophenone (1.0 eq).

-

Add ammonium formate (3.5 eq).

-

Begin stirring and slowly heat the mixture in an oil bath to 165-175°C. The mixture will melt and begin to bubble as ammonia and carbon dioxide evolve.

-

Maintain this temperature for 5-7 hours.

-

In-Process Check (Optional): Monitor the reaction progress by TLC or GC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer. The starting ketone spot should diminish over time.

-

Step 2: Hydrolysis of the N-Formyl Intermediate

-

Cool the reaction mixture to below 100°C.

-

Carefully and slowly add concentrated hydrochloric acid (4.0 eq) to the flask. This is an exothermic reaction.

-

Heat the mixture to reflux (around 110°C) and maintain for 4-6 hours to ensure complete hydrolysis.

Step 3: Workup and Isolation of the Free Amine

-

Cool the mixture to room temperature. Add deionized water to dissolve the salts.

-

Transfer the acidic solution to a separatory funnel and wash twice with dichloromethane to remove any unreacted ketone and non-basic impurities. Discard the organic layers.

-

Cool the aqueous layer in an ice bath. Slowly add 50% w/w sodium hydroxide solution until the pH is > 12. The free amine will separate as an oil.

-

Extract the free amine from the basic aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the free amine as an oil.

Step 4: Formation and Purification of the Hydrochloride Salt

-

Dissolve the crude amine oil in a minimal amount of cold isopropanol.

-

While stirring, slowly add a 2M solution of HCl in isopropanol dropwise until the solution becomes acidic (check with pH paper).

-

The hydrochloride salt will precipitate as a white solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum to a constant weight.

-

Validation: The final product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

-

Section 4: Data Summary & Key Parameters

| Parameter | Recommended Value | Rationale |

| Reactant Ratio | 1 : 3.5 (Ketone : NH₄HCO₂) | A significant excess of the Leuckart reagent drives the reaction equilibrium towards the product. |

| Reaction Temperature | 165 - 175°C | Optimal temperature range to facilitate imine formation and reduction without significant thermal decomposition.[2] |

| Hydrolysis | Reflux with conc. HCl | Ensures complete cleavage of the stable N-formyl intermediate to the desired primary amine. |

| Extraction pH | > 12 | Guarantees the amine is in its free base form, maximizing its solubility in the organic extraction solvent. |

| Expected Yield | 70 - 85% | Typical yields for an optimized Leuckart reaction followed by careful workup and purification. |

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent like sodium borohydride (NaBH₄)?

A1: Yes, this is known as indirect reductive amination.[1] You would first form the imine with ammonia in a solvent like methanol, and then add a milder reducing agent like NaBH₄. However, the one-pot Leuckart procedure is often more straightforward and avoids the handling of unstable imine intermediates.[5] For ketones, stronger reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often more effective.[6]

Q2: What is the purpose of converting the final amine to a hydrochloride salt?

A2: Primary amines are often oils or low-melting solids that can be difficult to handle and purify. They are also susceptible to oxidation and reaction with atmospheric carbon dioxide. Converting the amine to its hydrochloride salt typically yields a stable, crystalline solid that is easier to purify by recrystallization, handle, weigh accurately, and store long-term.

Q3: My final product is off-white or yellowish. How can I improve the color?

A3: A discolored product usually indicates the presence of impurities. The best way to improve color and purity is through recrystallization. Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly. The pure crystals will form while impurities remain in the solution. Adding a small amount of activated carbon to the hot solution before filtering can also help remove colored impurities.

Section 6: Chemical Mechanism Overview

References

-

Leuckart reaction - Wikipedia. Wikipedia. [Link]

-

Reductive amination - Wikipedia. Wikipedia. [Link]

-

An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Carlson, R., et al. Acta Chemica Scandinavica. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions. [Link]

-

STUDIES ON THE LEUCKART REACTION. Scribd. [Link]

-

Leuckart Reaction | PDF | Amine. Scribd. [Link]

- Synthesis and purification of d-propoxyphene hydrochloride - Google Patents.

-

Direct reductive amination of various acetophenone analogues with N-methylaniline. ResearchGate. [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. [Link]

Sources

Technical Support Center: Solubility Optimization for 1-(2-Propoxyphenyl)-1-ethanamine Hydrochloride

Executive Summary & Compound Profile

Welcome to the technical support hub for 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride . This guide addresses the recurrent solubility challenges reported by researchers working with this lipophilic amine salt.

While hydrochloride salts are generally presumed to be water-soluble, this specific compound presents a unique "amphiphilic trap."[1] The ortho-propoxy group confers significant lipophilicity to the phenyl ring, while the ethylamine tail remains polar. This duality creates specific vulnerabilities to pH shifts and ionic strength , leading to unexpected precipitation or "oiling out" in biological buffers.[1]

Physicochemical Snapshot

| Property | Value / Characteristic | Implication |

| Compound Type | Primary Amine Hydrochloride Salt | Highly pH-dependent solubility.[1] |

| Lipophilicity | High (due to o-propoxy group) | Risk of micelle formation or oiling out.[1] |

| pKa (Amine) | ~9.5 (Estimated) | Soluble only at pH < 7.[1]5. |

| Key Risk Factor | Common Ion Effect | Solubility decreases in high |

Critical Troubleshooting (Q&A Format)

Issue 1: "My compound precipitates immediately upon adding PBS or Saline."

Diagnosis: You are likely experiencing the Common Ion Effect .[1]

Technical Explanation:

The solubility product constant (

Standard Phosphate Buffered Saline (PBS) contains ~137 mM NaCl.[1] When you introduce your hydrochloride salt into this high-chloride environment, the equilibrium shifts to the left (precipitation) to satisfy the

The Protocol:

-

Switch Buffers: Use low-chloride buffers like Phosphate Buffer (PB) (without saline) or HEPES for initial dissolution.[1]

-

Step-Wise Dilution: Dissolve the compound in pure water (Milli-Q) first to create a concentrated intermediate (e.g., 10 mM), then dilute into the target buffer.[1] This prevents the local high-concentration shock that triggers nucleation.[1]

Issue 2: "The solution turned cloudy/milky at pH 7.4."

Diagnosis: Free Base Conversion (The Henderson-Hasselbalch Trap).[1]

Technical Explanation:

At pH 7.4, you are approaching the pKa of the amine (~9.5).[1] While the majority is still ionized, the intrinsic solubility (

The Protocol:

-

Acidify the Stock: Ensure your stock solution is slightly acidic (pH 4–5).[1]

-

Use a Co-solvent: Pre-dissolve in DMSO (Dimethyl Sulfoxide).[1] When diluting into aqueous media, the DMSO solvates the hydrophobic regions, raising the apparent solubility limit.[1]

-

Recommended Ratio: Keep final DMSO concentration < 0.5% for cell assays, but use up to 5% for initial solubility testing.[1]

-

Issue 3: "I need a high-concentration stock (100 mM) for animal studies."

Diagnosis: Aqueous saturation limits.[1] Technical Explanation: Water alone may not support 100 mM due to the lattice energy of the crystal and the hydrophobic bulk of the molecule.

The Protocol: Use a Vehicle Formulation rather than a simple solvent.

-

Option A (Standard): 10% DMSO + 40% PEG400 + 50% Water.[1]

-

Option B (Advanced): 20% Hydroxypropyl-

-Cyclodextrin (HP-

Why: Cyclodextrins encapsulate the lipophilic propoxyphenyl tail, shielding it from the aqueous environment while maintaining solubility.[1]

-

Visualizing the Solubility Landscape

The following diagrams illustrate the decision logic and the chemical mechanism governing the solubility of this compound.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal solvent system based on experimental end-use.

Diagram 2: The Precipitation Mechanism (Common Ion & pH)

Caption: Mechanistic pathways leading to solubility failure. Note that high chloride and high pH trigger different precipitation forms (solid salt vs. oily base).[1]

Data Tables: Solubility & Compatibility

Table 1: Estimated Solubility Limits (at 25°C)

| Solvent System | Estimated Max Solubility | Notes |

| Water (Milli-Q) | ~50 mg/mL | Good solubility, but pH will be acidic (~5.0).[1] |

| PBS (pH 7.4) | < 5 mg/mL | Warning: Risk of precipitation due to |

| Ethanol (100%) | > 100 mg/mL | Excellent for stock solutions.[1] |

| DMSO | > 100 mg/mL | Best for cryo-stocks.[1] Hygroscopic. |

| 0.1 M HCl | > 50 mg/mL | Forces protonation; good for initial dissolution.[1] |

Table 2: Formulation Compatibility Guide

| Additive | Compatibility | Recommendation |

| Tween 80 | Moderate | Use < 1% to prevent micelle aggregation.[1] |

| PEG 400 | High | Excellent co-solvent (up to 40% v/v).[1] |

| Cyclodextrins | Excellent | HP |

References & Authoritative Grounding

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Defines the pKa-solubility relationships for lipophilic amines). [1]

-

Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Explains the Common Ion Effect in hydrochloride salts).

-

PubChem Compound Summary. (2023). 1-(2-Propoxyphenyl)ethanamine (Free Base Analog Data).[1] National Center for Biotechnology Information.[1] (Used for structural lipophilicity inference).[1]

-

Stella, V. J., & He, Q. (2008).[1] Cyclodextrins.[1][4] Toxicologic Pathology, 36(1), 30-42.[1] (Protocol for using Cyclodextrins to solubilize lipophilic drugs).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

- 1. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy [1-(4-Propoxyphenyl)ethyl]amine hydrochloride | 860701-75-3 [smolecule.com]

- 3. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 4. N-ethyl-1-(2-propoxyphenyl)ethanamine | C13H21NO | CID 43279636 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Stability of 1-(2-Propoxyphenyl)-1-ethanamine Hydrochloride

Welcome to the Stability Support Hub. This guide provides technical troubleshooting, mechanistic insights, and validated protocols for researchers working with 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride .

Unlike generic amines, this molecule possesses a specific benzylic primary amine motif coupled with an ortho-alkoxy substituent . This structural combination creates unique stability challenges—specifically regarding oxidative deamination and pH-dependent solubility—that generic guides often overlook.

Quick Navigation

Module 1: Chemical Stability & pH Management

The Core Issue: The hydrochloride salt form is kinetically stable in the solid state. However, in solution, the stability is dictated by the Henderson-Hasselbalch equilibrium . The pKa of the benzylic amine is estimated at 9.2 – 9.6 .

-

pH < 7.0: The molecule exists predominantly as the cationic ammonium species (

), which is water-soluble and resistant to oxidation. -

pH > 8.5: The equilibrium shifts toward the free base (

). The free base is lipophilic (oily), prone to precipitation in aqueous buffers, and highly susceptible to oxidative attack .

Buffer Compatibility Matrix

| Buffer System | pH Range | Compatibility Rating | Technical Note |

| 0.1N HCl | 1.0 – 2.0 | Excellent | Maximum stability; Ammonium form dominates. |

| Acetate Buffer | 4.0 – 5.5 | Good | Ideal for HPLC mobile phases; prevents free base formation. |

| Phosphate Buffer (PBS) | 7.2 – 7.4 | Caution | Near physiological pH, risk of partial deprotonation. Ensure concentration < 1mg/mL to prevent precipitation. |

| Carbonate/Borate | > 9.0 | Critical Failure | Rapid conversion to free base; oxidation and precipitation likely. |

Technical Alert: The ortho-propoxy group increases the lipophilicity of the molecule compared to simple phenethylamines. If the pH rises above 8.0, the "salting out" effect occurs much faster than with less substituted analogs.

Module 2: Oxidative Degradation Mechanisms

The Mechanism: The benzylic carbon (attached to the nitrogen) is the "Achilles' heel" of this molecule. The electron-donating effect of the ortho-propoxy group increases electron density on the aromatic ring, which can stabilize benzylic radical intermediates, paradoxically making the position more reactive toward radical oxidation (Auto-oxidation).

Pathway Visualization: The diagram below illustrates the degradation pathway from the stable salt to the oxidative byproduct (ketone).

Figure 1: Oxidative deamination pathway. The primary degradation product is the corresponding ketone, accompanied by the release of ammonia.

Module 3: Troubleshooting Guide (FAQ)

Q1: My solution has turned a faint yellow color after 24 hours. Is it still usable?

-

Diagnosis: This indicates early-stage oxidation, likely forming N-oxide impurities or conjugated imines (Schiff bases) which are chromophores.

-

Root Cause: Exposure to light or dissolved oxygen in the solvent.

-

Action: Discard the solution. The presence of color suggests degradation > 0.5%. For future preps, sparge solvents with Nitrogen (N2) for 10 minutes before dissolving the solid.

Q2: I see a "ghost peak" in my HPLC chromatogram eluting after the main peak.

-

Diagnosis: This is likely the 1-(2-propoxyphenyl)ethanone (the ketone degradant).

-

Verification: Check the UV spectrum of the impurity. The ketone will have a distinct carbonyl absorbance (~240-250 nm) and lack the amine functionality.

-

Action: Check your autosampler temperature. If it is not cooled (4°C), degradation can occur during the run sequence.

Q3: The compound precipitates when I add it to cell culture media (DMEM).

-

Diagnosis: Solubility crash due to pH shock or "Salting Out."

-

Root Cause: DMEM contains high salt concentrations and a pH of ~7.4. The ortho-propoxy group makes the molecule hydrophobic enough that the free base (formed partially at pH 7.4) is insoluble.

-

Action: Pre-dissolve the HCl salt in DMSO (up to 100 mM) and spike into the media. Keep the final DMSO concentration < 0.5% to avoid cytotoxicity.

Appendix: Validated Protocols

Protocol A: Forced Degradation (Stress Testing)

Use this to validate your analytical method (HPLC/LC-MS) as "Stability Indicating" per ICH Q1A(R2).

-

Acid Stress: Dissolve 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours.

-

Expected Result: Minimal degradation (< 2%).

-

-

Base Stress: Dissolve 1 mg/mL in 0.1 N NaOH. Heat at 60°C for 4 hours.

-

Expected Result: Significant degradation (> 10%); formation of free base oil and oxidation products.

-

-

Oxidative Stress: Dissolve 1 mg/mL in 3%

. Store at Room Temp for 2 hours.-

Expected Result: Rapid formation of N-oxides and cleavage products.

-

Protocol B: Optimal Stock Solution Preparation

Follow this for long-term storage of reference standards.

-

Solvent: Use Methanol (HPLC Grade) or Water/Acetonitrile (50:50) with 0.1% Formic Acid.

-

Why Formic Acid? It acts as a "pH lock," keeping the amine fully protonated (

).

-

-

Concentration: 1.0 mg/mL (Stock).

-

Storage: Aliquot into amber glass vials (silanized preferred). Store at -20°C.

-

Shelf Life: 6 months (if kept frozen and acidic).

Troubleshooting Logic Tree

Use this flow to diagnose stability failures in real-time.

Figure 2: Diagnostic decision tree for common stability issues.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation. Link

-

Lai, C. & Wang, L. (2025). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ResearchGate.[2] Link

-

PubChem. (2024).[3][4] Compound Summary: 1-(2-Propoxyphenyl)ethanamine hydrochloride. National Library of Medicine. Link

-

Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Oxidation.[2][5]Link

Sources

- 1. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride | C9H13ClFNO | CID 52991947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-Chloro-2-propoxyphenyl)ethan-1-amine | C11H16ClNO | CID 82078406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Validation & Comparative

comparing the efficacy of 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride to known GPR88 agonists

This guide provides a technical comparison between the specific chemical scaffold 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride (referred to herein as 2-PPE-A , denoting the alpha-methyl-2-propoxy-phenethylamine core) and established high-affinity GPR88 agonists.

Based on current Structure-Activity Relationship (SAR) literature, your target compound represents a minimal pharmacophore distinct from the optimized "biaryl" or "amide-linked" clinical candidates like RTI-13951-33. This guide evaluates its theoretical and experimental standing.

Executive Summary: The "Fragment vs. Lead" Assessment

1-(2-Propoxyphenyl)-1-ethanamine HCl represents the structural core of the 2-AMPP class of GPR88 agonists. While it possesses the essential ortho-alkoxy-phenyl binding motif required for receptor docking, it lacks the hydrophobic "tail" (typically a biaryl or amide extension) present in nanomolar-potency agonists.

-

The Verdict: In functional assays, 1-(2-Propoxyphenyl)-1-ethanamine HCl is expected to exhibit micromolar potency (

) and lower selectivity compared to the nanomolar ( -

Utility: Its primary value lies as a fragment lead for SAR exploration or as a low-molecular-weight probe to study the orthosteric binding pocket without the steric bulk of full agonists.

Comparative Landscape: The Data

The following table benchmarks the target compound against the three "Gold Standard" GPR88 agonists defined in recent medicinal chemistry literature (Jin et al., Dzierba et al.).

Table 1: Efficacy and Potency Benchmarking

| Compound | Class | Potency ( | Efficacy ( | Selectivity Profile | Key Limitation |

| 1-(2-Propoxyphenyl)-1-ethanamine HCl | Minimal Pharmacophore | Predicted: 1 - 10 | Partial / Full | Low (Risk of 5-HT/DA transporter off-target effects) | Low affinity; rapid metabolism without modification. |

| RTI-13951-33 | Biaryl-Amide (Optimized) | ~45 nM | 100% (Full) | High (>60 CNS targets screened) | Moderate metabolic stability (improved in RTI-122). |

| 2-PCCA | Cyclopropane Carboxamide | ~74 nM | ~95% | High | Complex synthesis (chiral centers); high lipophilicity. |

| 2-AMPP | Phenethylamine Amide | ~300 - 400 nM | ~85% | Moderate | Lower potency than RTI series; served as the parent scaffold for 2-PPE-A. |

*Note: Potency for the specific amine salt is estimated based on "fragment" activity in 2-AMPP SAR studies where removal of the amide tail results in >10-fold potency loss.

Mechanistic Insight: The "Ortho-Alkoxy" Lock

The 2-propoxy group in your compound is critical. SAR studies on the 2-AMPP series confirm that an alkoxy group at the ortho position of the phenyl ring forces the molecule into a specific conformation that fits the GPR88 hydrophobic vestibule.

-

Your Compound: Provides the correct "head" orientation.

-

Missing Element: Lacks the "tail" interaction with the secondary allosteric site (often engaged by the phenyl-propanamide moiety in 2-AMPP), which locks the receptor in the active state.

Signaling Pathway & Mechanism

GPR88 is a

Diagram 1: GPR88 Signaling Cascade

This diagram illustrates the dual-pathway activation you must monitor to distinguish your compound's efficacy profile.

Caption: GPR88 activation primarily drives Gαi-mediated cAMP reduction. Biased agonists may preferentially avoid β-arrestin recruitment to prevent desensitization.

Experimental Validation Protocols

To objectively compare 1-(2-Propoxyphenyl)-1-ethanamine HCl against RTI-13951-33, you must use a Forskolin-Challenge cAMP Assay . Since GPR88 is

Protocol: TR-FRET cAMP Inhibition Assay (HTRF)

Objective: Determine

Reagents:

-

HEK293 cells stably expressing human GPR88.

-

Reference: RTI-13951-33 (10 mM DMSO stock).

-

Test Compound: 1-(2-Propoxyphenyl)-1-ethanamine HCl (Water/DMSO stock).

-

Stimulant: Forskolin (activates Adenylyl Cyclase).

-

Detection: HTRF cAMP kit (Cisbio/PerkinElmer).

Workflow:

-

Cell Seeding: Plate 2,000 cells/well in 384-well low-volume plates.

-

Agonist Stimulation:

-

Add Test Compound (serial dilution

to -

Add Reference Compound (RTI-13951-33) in parallel.

-

Incubate for 15 minutes at RT.

-

Expert Note: Pre-incubation allows the agonist to dock before the system is flooded with cAMP.

-

-

Forskolin Challenge: Add Forskolin (

final) to all wells. Incubate 30 minutes . -

Lysis & Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates.

-

Read: Measure FRET signal (665 nm / 620 nm ratio).

Diagram 2: Experimental Logic Flow

Caption: The Forskolin challenge is mandatory for Gi-coupled receptors. Agonist efficacy is measured as the % reversal of Forskolin-induced cAMP spikes.

Technical Analysis: Solubility & CNS Penetration

Why consider 1-(2-Propoxyphenyl)-1-ethanamine HCl if its potency is lower?

-

Solubility Advantage: The hydrochloride salt of the simple amine is significantly more water-soluble than the highly lipophilic RTI-13951-33 or 2-PCCA. This makes it an excellent tool for slice electrophysiology where DMSO concentrations must be minimized.

-

Metabolic Stability: While simple phenethylamines are susceptible to MAO (Monoamine Oxidase) degradation, they lack the complex amide bonds of 2-AMPP that can be hydrolytically unstable.

-

Brain Penetration: The structure is analogous to amphetamine-class molecules, suggesting rapid and high Blood-Brain Barrier (BBB) permeability , potentially superior to the bulky biaryl competitors, although retention time might be shorter.

Safety Warning: Off-Target Risks

The structure of 1-(2-Propoxyphenyl)-1-ethanamine closely resembles 5-HT2A agonists and monoamine transporter substrates.

-

Critical Control: You must run a counter-screen against 5-HT2A and DAT/SERT . RTI-13951-33 is preferred in clinical development specifically because it lacks this off-target activity (selectivity index >1000).

References

-

Jin, C., et al. (2014). "Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor." ACS Chemical Neuroscience.[2]

-

Dzierba, C. D., et al. (2015). "Design, synthesis, and evaluation of novel GPR88 agonists." Journal of Medicinal Chemistry. (Describes Compound 19 and the biaryl series).

-

Jin, C., et al. (2018). "The GPR88 Agonist RTI-13951-33 Reduces Alcohol Drinking and Seeking in Mice." Neuropharmacology.

-

Decker, A. M., et al. (2017). "Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88." Journal of Biomedical Science.

- Bi, G. H., et al. (2015). "GPR88 Agonists: A Novel Treatment Strategy for Psychiatric Disorders." Brain Research. (Overview of 2-AMPP and 2-PCCA scaffolds).

Sources

- 1. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and clinical diagnostics, the specificity of analytical methods is paramount. For molecules like 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride, a phenethylamine derivative, ensuring that an immunoassay detects only the target analyte without interference from structurally similar compounds is a critical validation step. This guide provides an in-depth, technical comparison of methodologies for assessing the cross-reactivity of this compound, grounded in established scientific principles and regulatory expectations.

The Imperative of Cross-Reactivity Assessment

Comparative Methodologies for Cross-Reactivity Profiling

While several analytical techniques can be employed to assess the purity and identity of this compound, immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are frequently utilized for its quantification in biological matrices due to their high sensitivity and throughput.[3] However, the gold standard for specificity confirmation and orthogonal comparison remains Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Competitive ELISA: The Workhorse of Screening

Competitive ELISA is an indispensable tool for screening and quantifying small molecules like this compound. Its principle lies in the competition between the unlabeled analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.[3] The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The primary advantage of competitive ELISA is its high sensitivity and adaptability for high-throughput screening. However, the very nature of antibody-antigen recognition makes it susceptible to cross-reactivity from structurally related molecules.[4]

LC-MS/MS: The Gold Standard for Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled specificity and is considered the definitive method for confirming the identity and quantity of small molecules.[5] By separating compounds based on their physicochemical properties and then detecting them based on their unique mass-to-charge ratio, LC-MS/MS can distinguish between the target analyte and potential cross-reactants with high precision.[6]

The primary limitation of LC-MS/MS is its lower throughput and higher operational complexity compared to immunoassays. Therefore, it is often used to validate the specificity of an immunoassay and to investigate any discrepancies or unexpected results.

Designing a Robust Cross-Reactivity Study: A Step-by-Step Protocol

A well-designed cross-reacitivity study is a self-validating system. The following protocol for a competitive ELISA is designed to provide a rigorous assessment of the specificity of an antibody for this compound.

Experimental Workflow: Competitive ELISA for Cross-Reactivity

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Protocol:

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for this compound. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

-

Blocking: Block the remaining non-specific binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Preparation of Standards and Test Compounds: Prepare a serial dilution of this compound to serve as the standard curve. Prepare solutions of the potential cross-reactants at a range of concentrations.

-

Competitive Reaction: In a separate plate or tubes, mix the standards and test compounds with a fixed concentration of enzyme-labeled this compound.

-

Incubation: Add the mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature to allow for competition between the unlabeled analyte/test compound and the labeled analyte for binding to the capture antibody.

-

Washing: Wash the plate thoroughly to remove unbound reagents.

-

Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP-conjugated enzyme) and incubate until a color change is observed.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Plot the absorbance values against the log of the concentration for the standard curve. Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the target analyte and each potential cross-reactant.[7]

Calculation of Cross-Reactivity:

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Data Presentation: A Comparative Analysis

The following table presents hypothetical cross-reactivity data for an immunoassay developed for this compound, compared with a panel of structurally similar compounds. Such a table is essential for a clear and objective comparison of the assay's specificity.

| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |

| 1-(2-Propoxyphenyl)-1-ethanamine | (Target Analyte) | 10 | 100% |

| N-ethyl-1-(2-propoxyphenyl)ethanamine | Analog 1 | 500 | 2% |

| 1-(2-Methoxyphenyl)-1-ethanamine | Analog 2 | 1000 | 1% |

| 1-(4-Propoxyphenyl)-1-ethanamine | Analog 3 | 2500 | 0.4% |

| Phenethylamine | Parent Compound | >10,000 | <0.1% |

| Amphetamine | Structurally Related Drug | >10,000 | <0.1% |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Interpretation of Results and Causality

The hypothetical data illustrates that the assay is highly specific for this compound. The N-ethyl analog shows a low level of cross-reactivity, which is expected due to the high degree of structural similarity. The positional isomer (4-propoxy) and the analog with a different alkoxy group (methoxy) exhibit significantly lower cross-reactivity, demonstrating the antibody's ability to discriminate based on subtle structural changes. The parent compound, phenethylamine, and the structurally related drug, amphetamine, show negligible cross-reactivity, indicating a well-characterized and specific antibody.

This level of detailed analysis is crucial for understanding the causality behind the experimental results and for building confidence in the assay's performance.

Alternative and Confirmatory Techniques

While competitive ELISA is a powerful screening tool, any significant cross-reactivity should be further investigated using an orthogonal method like LC-MS/MS. This provides a confirmatory layer of data, ensuring the utmost confidence in the analytical results, a principle that aligns with regulatory expectations for method validation.[5][6]

The following diagram illustrates the logical flow of a comprehensive cross-reactivity investigation:

Caption: Logical workflow for a comprehensive cross-reactivity assessment.

Conclusion

The rigorous evaluation of cross-reactivity is a non-negotiable aspect of immunoassay validation for compounds like this compound. By employing a well-structured competitive ELISA protocol and confirming findings with a highly specific orthogonal method such as LC-MS/MS, researchers can ensure the generation of accurate and reliable data. This commitment to scientific integrity and adherence to established validation principles is essential for advancing drug development and ensuring patient safety.

References

-

Evaluation of Commercial Enzyme-Linked Immunosorbent Assays to Identify Psychedelic Phenethylamines. (n.d.). Retrieved from [Link]

- Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. (2012).

-

Immunoassay for Phenethylamines of the 2C and DO Sub-Families - Patent 2835648. (n.d.). European Patent Office. Retrieved from [Link]

- LC-MS-MS Analysis of Dietary Supplements for N-ethyl- -ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. (2015). Journal of Analytical Toxicology, 39(8), 649-655.

- A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. (2018).

-

ELISA analysis and IC50 values of patient samples T1-T7. (n.d.). ResearchGate. Retrieved from [Link]

- Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2020). Clinical Chemistry, 66(11), 1456-1466.

- Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). Journal of Food and Drug Analysis, 29(3), 481-493.

-

LC–MS analysis of the deaminated product of phenethylamine: phenylacetic acid (m/z 137.046) in medium collected from Caco-2 cells exposed to 10 µM phenethylamine. (n.d.). ResearchGate. Retrieved from [Link]

- Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. (2018). Journal of Analytical Toxicology, 42(6), 397-405.

- Immunoassay Methods. (2012). In Assay Guidance Manual.

- A Practical Guide to Immunoassay Method Validation. (2016). Frontiers in Neurology, 7, 179.

- Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. (2012). Journal of the Serbian Chemical Society, 77(5), 569-579.

-

How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips. (2025). Boster Biological Technology. Retrieved from [Link]

-

How to Detect and Solve Immunoassay Interference. (2015). AACC. Retrieved from [Link]

-

SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. (n.d.). Agilent Technologies. Retrieved from [Link]

- Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (2023). Molbank, 2023(2), M1604.

- Immunoassay Interference by Endogenous Antibodies; Approved Guideline. (2007).

- New Analogs of Polyamine Toxins from Spiders and Wasps: Liquid Phase Fragment Synthesis and Evaluation of Antiproliferative Activity. (2022). Molecules, 27(3), 896.

- Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. (2021). International Journal of Molecular Sciences, 22(19), 10738.

- Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. (1985). Journal of Medicinal Chemistry, 28(11), 1606-1612.

Sources

- 1. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. bosterbio.com [bosterbio.com]

- 4. academic.oup.com [academic.oup.com]

- 5. fda.gov.tw [fda.gov.tw]

- 6. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]

Comparative Safety Guide: Off-Target Profiling of 1-(2-Propoxyphenyl)-1-ethanamine Hydrochloride

The following guide provides a comprehensive technical assessment of 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride , focusing on its safety pharmacology and off-target liability profile.

Executive Summary & Compound Identity

This compound (CAS: 860701-75-3*) is a chiral primary amine scaffold belonging to the

While often utilized as a fragment in the synthesis of kinase inhibitors or as a structural probe for monoaminergic receptors, its off-target profile is dominated by its physicochemical properties: high lipophilicity and a basic amine center. This guide compares its safety profile against its lower-homolog alternatives (Methoxy/Ethoxy analogs) to assist medicinal chemists in lead optimization.

Note: CAS provided is for the generic structure; specific stereoisomers (R/S) may vary in potency.

Core Risk Assessment

-

Primary Liability: hERG Channel Inhibition (High Risk due to lipophilic amine pharmacophore).

-

Secondary Liability: 5-HT2B Agonism (Valvulopathy risk) and CYP2D6 Inhibition .

-